1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
30701-36-1 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[3-(piperidin-2-ylmethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O/c1-12(19)18-11-13(10-14-6-4-5-9-17-14)15-7-2-3-8-16(15)18/h2-3,7-8,11,14,17H,4-6,9-10H2,1H3 |
InChI Key |
ZPNKGJPIWKWVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC3CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Indole Core Formation :
-
Piperidinylmethyl Introduction :
-
Acetylation :
Optimization Insights
-
Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during piperidine ring saturation.
-
Purification : Crystallization from isopropanol (IPA) reduces impurities to <1%.
The Mannich reaction enables one-pot introduction of the piperidinylmethyl group to the indole’s 3-position via a three-component coupling.
Reaction Steps
-
Mannich Adduct Formation :
-
N-Acetylation :
Optimization Insights
-
Order of Reagent Addition : Sequential addition of formaldehyde followed by piperidine minimizes side reactions.
-
Solvent Choice : Ethanol improves adduct solubility, reducing polymerization.
N-Alkylation Strategies with Piperidine Derivatives
This method focuses on alkylating pre-formed indole derivatives with piperidine-containing electrophiles.
Reaction Steps
-
Indole Precursor Synthesis :
-
Piperidinylmethyl Introduction :
-
Ethanone Formation :
Optimization Insights
-
Ligand Effects : Bis[2-(dimethylamino)ethyl] ether improves coupling efficiency.
-
Temperature Control : Reactions above 100°C accelerate undesired dehalogenation.
Catalytic Coupling Reactions Using Transition Metal Catalysts
Rhodium and palladium catalysts enable efficient cross-couplings for assembling the target molecule.
Reaction Steps
Optimization Insights
-
Catalyst Loading : 0.5–2 mol% Rh achieves optimal turnover without side products.
-
Solvent Effects : Toluene minimizes catalyst deactivation compared to polar solvents.
Comparative Analysis of Synthesis Methods
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Leimgruber-Batcho | Indole core formation | 70–85 | >99 | Moderate | High |
| Mannich Reaction | Three-component coupling | 60–70 | 95–98 | High | Moderate |
| N-Alkylation | Ullmann coupling | 55–60 | 90–95 | Low | Low |
| Catalytic Coupling | Rh-catalyzed cross-coupling | 68–72 | >98 | High | High |
Key Findings
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Neuropharmacology
The indole structure is known for its interaction with serotonin receptors, which play a crucial role in mood regulation and behavior. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety. The presence of the piperidine component may enhance the compound's ability to cross biological membranes, thereby increasing its bioavailability and therapeutic effectiveness.
Anticancer Research
Research indicates that compounds similar to 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone exhibit anticancer properties. The indole moiety's ability to interact with various receptors involved in cancer progression makes this compound a candidate for further investigation in cancer therapies. Studies have highlighted the need for novel compounds that can effectively target cancer cells while minimizing side effects .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes that can include:
- Formation of the Indole Moiety : Utilizing precursor compounds that contain indole structures.
- Piperidine Ring Addition : Introducing the piperidine component through nucleophilic substitution reactions.
- Ethanone Functional Group Introduction : Completing the structure by adding the ethanone group to link the piperidine and indole components.
These synthesis steps require careful control of reaction conditions to yield high-purity products suitable for biological testing .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-1-(4-piperidinyl)indole | Structure | Contains a methyl group on the indole ring |
| 3-Piperidinylindole | Structure | Lacks ethanone linkage, focusing on piperidine-indole interaction |
| Indole-based Serotonin Receptor Agonists | Structure | Designed specifically for receptor binding, often lacking piperidine |
This table illustrates how the specific combination of functional groups in this compound may enhance its pharmacological properties compared to other compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Interaction Studies : Research has shown that this compound interacts with serotonin receptors, which could lead to applications in mood regulation therapies .
- Antimicrobial Activity : Related derivatives have been synthesized and evaluated for antimicrobial activity, indicating potential broader applications in treating infections alongside cancer therapies .
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in neurotransmission .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of the piperidine group (e.g., 3-position in the target compound vs. 2-position in ) significantly alters steric and electronic properties, affecting receptor binding .
- Synthetic Routes : Most compounds are synthesized via nucleophilic substitution using chloroacetyl chloride, followed by piperidine or aryl amine reactions .
Pharmacological and Biochemical Properties
Key Findings:
- Binding Affinity : Modifications to the acetyl group (e.g., carboxylation in QP82) enhance interactions with residues like Arg1173 in bromodomains, improving inhibitory activity .
- Stability : Sulfonyl or tetrazole groups improve metabolic stability compared to unsubstituted indoles .
Physicochemical Properties
Table 3: Physicochemical Data
*Predicted using ChemDraw.
Key Trends:
Biological Activity
1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone, with a molecular formula of C16H20N2O and CAS No. 30701-36-1, is a compound of considerable interest in medicinal chemistry due to its unique structural features that combine a piperidine ring and an indole moiety. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features:
- Indole Moiety : Known for its interactions with various receptors, particularly serotonin receptors, which are involved in mood regulation and neurological functions.
- Piperidine Ring : Enhances the compound's ability to cross biological membranes, potentially increasing bioavailability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The indole structure is particularly noted for its affinity towards serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.
Neuropharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit significant neuropharmacological effects. For instance, studies have shown that similar indole derivatives can act as agonists at serotonin receptors, which may contribute to their antidepressant and anxiolytic properties .
Anticancer Potential
Recent studies have highlighted the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to those of standard chemotherapeutic agents like bleomycin . The mechanism appears to involve the activation of specific signaling pathways leading to cell death.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-1-(4-piperidinyl)indole | Structure | Contains a methyl group on the indole ring |
| 3-Piperidinylindole | Structure | Lacks ethanone linkage; focuses on piperidine-indole interaction |
| Indole-based Serotonin Agonists | Structure | Specifically designed for receptor binding |
This comparison illustrates the unique pharmacological properties of this compound due to its specific combination of functional groups.
Study 1: Neuroprotective Effects
A study investigating D3 dopamine receptor agonists found that compounds similar to this compound exhibited neuroprotective effects against neurodegeneration models. These findings suggest potential applications in treating neurodegenerative diseases .
Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth. The unique structural features contribute significantly to its efficacy compared to traditional therapies .
Q & A
Q. What are the key synthetic routes for 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone, and what factors influence reaction efficiency?
Methodological Answer: The compound can be synthesized via:
- Friedel-Crafts Acylation : Reacting a piperidine-substituted indole precursor with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to avoid over-acylation or side reactions .
- Multi-Step Functionalization : Introducing the piperidin-2-ylmethyl group via alkylation of 1H-indole using a brominated piperidine derivative, followed by acetylation .
Q. Key Factors :
- Catalyst activity and stoichiometry (excess AlCl₃ may degrade sensitive indole rings).
- Protecting group strategies for the piperidine nitrogen to prevent undesired side reactions.
Q. Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–72 | >95% | Competing ring halogenation |
| Multi-Step Alkylation | 45–50 | 90–93% | Low reactivity of bromopiperidine |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetyl methyl), δ 3.8–4.2 ppm (piperidine CH₂), and δ 7.1–8.0 ppm (indole aromatic protons) .
- 13C NMR : Carbonyl signal at ~205 ppm; piperidine carbons between 40–60 ppm .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (ketone C=O) and 3300 cm⁻¹ (N-H indole) .
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The piperidine ring adopts a chair conformation, and the acetyl group forms a planar configuration with the indole .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H333) .
- Waste Disposal : Segregate organic waste containing piperidine/indole moieties and treat with acidic hydrolysis before disposal .
Advanced Research Questions
Q. How can structural analogs be designed to enhance binding affinity for epigenetic targets like CBP/p300 bromodomains?
Methodological Answer:
- Rational Design : Replace the acetyl group with a carboxylate or sulfonamide to exploit water-mediated hydrogen bonds with Arg1173 in the bromodomain binding pocket (IC₅₀ improved from 1.69 µM to sub-micromolar levels in analogs) .
- Piperidine Modification : Introduce substituents (e.g., methyl, fluoro) to modulate lipophilicity and conformational flexibility.
Q. Table 2: Binding Data for Analog Optimization
| Modification | IC₅₀ (µM) | Binding Mode (PDB) |
|---|---|---|
| Acetyl (Parent Compound) | 1.69 | Canonical H-bond |
| Carboxylate Substituent | 0.45 | Water-mediated H-bond |
| Piperidine Methylation | 0.92 | Enhanced hydrophobic fit |
Q. How to resolve contradictions in reported spectral data across studies?
Methodological Answer:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, indole NH protons are absent in DMSO-d₆ due to exchange broadening .
- Crystallographic Validation : Compare experimental IR/NMR data with computationally predicted spectra (DFT calculations) to identify artifacts from impurities .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in bromodomains. Parameterize the piperidine ring’s protonation state (pH-dependent) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds with Arg1173 .
- Electrostatic Potential Maps : Visualize charge distribution to guide substitutions (e.g., electronegative groups near the acetyl moiety) .
Q. How to address low yields in multi-step synthesis involving piperidin-2-ylmethyl intermediates?
Methodological Answer:
- Optimize Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bromopiperidine with indole .
- Protection-Deprotection : Protect the piperidine nitrogen with a Boc group during acetylation, then remove it via TFA treatment .
Q. Table 3: Yield Improvement Strategies
| Strategy | Yield Increase (%) | Purity Impact |
|---|---|---|
| Phase-Transfer Catalysis | +20 | No change |
| Boc Protection | +15 | Slight drop |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
